N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
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Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is a useful research compound. Its molecular formula is C24H26N4O3 and its molecular weight is 418.497. The purity is usually 95%.
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Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo-pyrimidine class, which has garnered attention for its potential therapeutic applications. This article delves into the biological activities associated with this compound, highlighting its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C21H25N3O3. It features a complex structure that includes multiple methoxy groups and a pyrazolo-pyrimidine core, which are crucial for its biological activity. The compound's structural characteristics can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | C21H25N3O3 |
Molecular Weight | 365.45 g/mol |
CAS Number | Not specified |
SMILES Representation | COC1=CC=CC=C1CCN(CC)C(=O)C2=CN(C(=O)C(=C2N=C(N)C))C |
Biological Activity Overview
Research indicates that compounds within the pyrazolo-pyrimidine class exhibit a range of biological activities, including:
- Antitumor Effects : Several studies have demonstrated that pyrazolo-pyrimidines can inhibit tumor cell proliferation by targeting specific kinases involved in cancer progression. For instance, derivatives have shown efficacy against BRAF(V600E) and EGFR kinases .
- Anti-inflammatory Properties : The anti-inflammatory activity of these compounds has been linked to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and NF-kB pathways .
- Antimicrobial Activity : Some derivatives have displayed notable antibacterial and antifungal properties, making them candidates for further development in infectious disease treatment .
Structure-Activity Relationships (SAR)
The biological activity of this compound is significantly influenced by its structural components:
- Methoxy Substituents : The presence of methoxy groups on the phenyl rings enhances lipophilicity and can improve bioavailability.
- Pyrazolo-Pyrimidine Core : This core structure is essential for interacting with target enzymes and receptors, facilitating its pharmacological effects.
- Alkyl Chain : The ethyl chain linking the phenolic moiety plays a critical role in maintaining the compound's spatial orientation necessary for biological activity.
Antitumor Activity
A study published in Molecules examined a series of pyrazolo-pyrimidine derivatives, including the target compound. It reported significant inhibition of cancer cell lines (e.g., MCF-7 and HeLa) with IC50 values in the low micromolar range. The mechanism was attributed to the inhibition of specific kinases involved in cell cycle regulation.
Anti-inflammatory Effects
In vivo experiments demonstrated that this compound reduced inflammation markers in a murine model of arthritis. The downregulation of TNF-alpha and IL-6 was observed, indicating its potential as an anti-inflammatory agent.
Antimicrobial Efficacy
Another research highlighted the antimicrobial properties of similar pyrazolo derivatives against Staphylococcus aureus and Candida albicans, suggesting that modifications to the core structure could enhance efficacy against resistant strains.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3/c1-16-13-23(25-12-11-17-9-10-21(30-3)22(14-17)31-4)28-24(27-16)19(15-26-28)18-7-5-6-8-20(18)29-2/h5-10,13-15,25H,11-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LATDHIWKIFPLBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)NCCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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